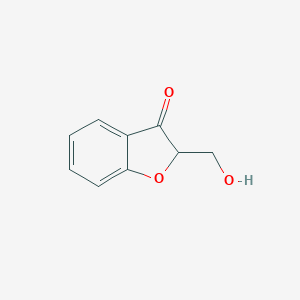

2-(Hydroxymethyl)benzofuran-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDOLJRZHAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 2 Hydroxymethyl Benzofuran 3 2h One and Its Derivatives

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group at the 2-position is a primary alcohol, which serves as a versatile handle for a variety of functional group interconversions. Its reactivity is characteristic of primary alcohols, allowing for derivatization, oxidation, and the formation of ethers and esters.

The primary alcohol of 2-(hydroxymethyl)benzofuran-3(2H)-one is amenable to conversion into carbamates, which are important functional groups in pharmaceuticals. While specific examples for this exact molecule are not prevalent in the literature, the transformation can be achieved through several established synthetic methods. One common approach involves the reaction of the alcohol with an isocyanate (R-N=C=O), which proceeds readily to form the corresponding N-substituted carbamate (B1207046) without the need for a catalyst.

Alternatively, the alcohol can be reacted with a carbamoyl (B1232498) chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. For a more environmentally benign approach, carbamates can be synthesized from alcohols, amines, and carbon dioxide, often facilitated by a catalyst and dehydrating agents to drive the reaction to completion.

The hydroxymethyl group can be oxidized to yield either the corresponding aldehyde, 2-formylbenzofuran-3(2H)-one, or the carboxylic acid, 2-carboxybenzofuran-3(2H)-one, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemistryviews.org

The oxidation can be stopped at the aldehyde stage by using "weak" or controlled oxidizing agents. masterorganicchemistry.com Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this partial oxidation. libretexts.orgmasterorganicchemistry.com These reactions are typically carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. libretexts.org

To achieve complete oxidation to the carboxylic acid, "strong" oxidizing agents are employed. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid, which can be generated in situ from chromium trioxide (CrO₃) in aqueous acid (Jones oxidation). chemistryviews.orgresearchgate.net Under these vigorous conditions, the initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.orgresearchgate.net

The hydroxyl group is a prime site for ether and ester formation. Ethers can be readily synthesized via the Williamson ether synthesis, a robust and widely used method. youtube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether.

Esterification is another fundamental transformation for the hydroxymethyl group. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method for forming esters. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, the alcohol can be acylated using more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to scavenge the acidic byproduct. rsc.org

Transformations of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one nucleus, also known as a coumaranone, offers sites for functionalization on both the aromatic benzene (B151609) ring and the C2 position of the heterocyclic lactone ring.

Electrophilic aromatic substitution (EAS) on the benzene portion of the benzofuran-3(2H)-one core is possible, though the reactivity and regioselectivity are governed by the electronic effects of the fused lactone ring. The ring system is influenced by two competing factors: the electron-donating ether oxygen and the electron-withdrawing lactone carbonyl group.

The C2-position of the benzofuran-3(2H)-one core is particularly reactive and allows for the construction of C2-quaternary centers, a common structural motif in biologically active molecules.

A notable method for introducing an alkyne group at this position is the Rh(II)-catalyzed oxy-alkynylation. This reaction utilizes α-diazo-β-ketoesters or similar acceptor-acceptor carbenes, which react with hypervalent iodine reagents like ethynylbenziodoxolone (EBX) in the presence of a rhodium(II) catalyst. organic-chemistry.org The process is highly efficient and proceeds under mild conditions, tolerating a wide range of functional groups. The reaction is believed to occur through a tandem sequence involving β-addition, α-elimination, and a 1,2-shift, ultimately transferring the alkyne group to the C2 position to form the C2-quaternary alkyne-substituted benzofuran-3-one. organic-chemistry.org

The scope of this rhodium-catalyzed reaction is broad, accommodating various substituents on both the diazo compound and the alkyne-bearing EBX reagent, as shown in the table below.

| Diazo Compound Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |

|---|---|---|---|

| -CO₂Et | -Ph | 2-ethoxycarbonyl-2-phenylethynylbenzofuran-3(2H)-one | 94 |

| -CO₂Et | -SiMe₃ | 2-ethoxycarbonyl-2-(trimethylsilylethynyl)benzofuran-3(2H)-one | 96 |

| -CO₂Et | -Cyclopropyl | 2-cyclopropylethynyl-2-ethoxycarbonylbenzofuran-3(2H)-one | 85 |

| -CO₂Me | -Ph | 2-methoxycarbonyl-2-phenylethynylbenzofuran-3(2H)-one | 92 |

| -CO₂Bn | -Ph | 2-benzyloxycarbonyl-2-phenylethynylbenzofuran-3(2H)-one | 90 |

| -P(O)(OEt)₂ | -Ph | 2-(diethoxyphosphoryl)-2-phenylethynylbenzofuran-3(2H)-one | 81 |

Other transition-metal-catalyzed methods are also effective for creating C2-quaternary centers. For instance, a palladium-catalyzed carbonylative Heck reaction using 2-iodophenyl alkenyl ethers and molybdenum hexacarbonyl as a carbon monoxide source provides an atom-economic route to these scaffolds.

Tandem Processes and Rearrangements

Tandem, or cascade, reactions offer an efficient strategy for molecular synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. Similarly, rearrangement reactions can lead to significant structural reorganization to yield novel molecular frameworks. In the context of benzofuran-3(2H)-ones, these processes are pivotal for creating structural complexity.

While tandem reactions originating directly from this compound are not extensively documented, the reactivity of other 2-substituted benzofuran-3(2H)-ones in such processes is well-established. For instance, asymmetric Michael-Aldol tandem reactions of 2-substituted benzofuran-3-ones with enones have been developed as a facile route to synthesize analogues of the antifungal compound griseofulvin (B1672149). researchgate.net These reactions typically proceed via the formation of a quaternary stereocenter at the C2 position.

Palladium-catalyzed cascade reactions represent another important class of tandem processes. A notable example is the palladium-catalyzed cascade involving carbonylation, a Heck reaction, and subsequent esterification to produce γ-ketoesters containing the benzofuran-3(2H)-one moiety. researchgate.net This process demonstrates the utility of the benzofuranone scaffold as a building block in complex, multi-step transformations.

Rearrangement reactions involving the benzofuran-3(2H)-one skeleton are less common than those that form it. Much of the available literature describes rearrangements of other structures, such as 2-hydroxychalcones, to selectively form 3-acylbenzofuran or 3-formylbenzofuran derivatives. rsc.orgnih.gov These transformations proceed through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate, and the final product is dictated by the reaction conditions. nih.gov For example, treatment of the dihydrobenzofuran intermediate with a weak acid leads to the 3-acylbenzofuran, whereas a stronger acid in a specific solvent can promote a different rearrangement to yield the 3-formylbenzofuran. nih.gov

| Reaction Type | Substrate(s) | Key Reagents/Catalysts | Product Type | Significance |

| Asymmetric Michael-Aldol | 2-Substituted Benzofuran-3-ones, Enones | Chiral Amine Catalysts | Spirocyclohexanonic Benzofuran-3-ones | Facile synthesis of griseofulvin analogues. researchgate.net |

| Carbonylation/Heck/Esterification | 1-Iodo-2-(prop-1-en-2-yloxy)benzenes, Alcohols | Palladium Catalyst, CO | Benzofuran-3(2H)-one-containing γ-ketoesters | Forms three C-C bonds and two rings in one cascade. researchgate.net |

| Chalcone Rearrangement | 2-Hydroxychalcones | Hypervalent Iodine Reagents, Acids | 3-Acylbenzofurans or 3-Formylbenzofurans | Selective synthesis of different benzofuran (B130515) isomers. rsc.orgnih.gov |

Cycloaddition Reactions and Their Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. For this compound, its derivatives, particularly those with an exocyclic double bond at the C2 position, are key substrates for these transformations. Dehydration of this compound would yield the highly reactive 2-methylenebenzofuran-3(2H)-one, an ideal candidate for various cycloadditions.

A more extensively studied class of derivatives is the 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones. These compounds, which can be synthesized via aldol (B89426) condensation from the corresponding 2-formylbenzofuran-3(2H)-one (obtainable by oxidation of the 2-hydroxymethyl derivative), readily participate as dipolarophiles and dienophiles in cycloaddition reactions. iau.ir Various types of cycloadditions, including [2+1], [3+2], and [4+2] reactions, have been reported, leading to a wide array of spiro-fused and fused heterocyclic frameworks. nih.govresearchgate.net

For example, the [3+2] cycloaddition between 2-benzylidenebenzofuran-3(2H)-ones and in-situ generated azomethine ylides provides a straightforward route to spiro-pyrrolidinyl benzofuranone structures. researchgate.net These reactions often exhibit high diastereoselectivity.

Furthermore, dearomative cycloadditions of related benzofuran systems highlight the potential of this scaffold to participate in reactions that disrupt the aromaticity of the benzene ring to create complex polycyclic systems. The dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various partners has been shown to produce benzofuro[3,2-b]indol-3-one derivatives with excellent yields and diastereoselectivities. nih.gov This reactivity underscores the versatility of the benzofuran core in advanced synthetic applications.

| Cycloaddition Type | Derivative | Reactant Partner | Product | Reference |

| [3+2] Cycloaddition | 2-Benzylidenebenzofuran-3(2H)-one | Azomethine Ylides | Spiro-pyrrolidinyl benzofuranones | researchgate.net |

| [3+2] Cycloaddition | 2-Benzylidenebenzofuran-3(2H)-one | Nitrilimines | Spiro-pyrazolinyl benzofuranones | researchgate.net |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran | para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | nih.gov |

Mechanistic and Kinetic Studies of 2 Hydroxymethyl Benzofuran 3 2h One Synthesis and Transformations

Elucidation of Reaction Mechanisms

The synthesis and transformation of benzofuran-3(2H)-one scaffolds, including 2-(hydroxymethyl)benzofuran-3(2H)-one, are facilitated by a variety of catalytic systems. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the intricate pathways involved in the formation of these valuable heterocyclic compounds.

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions, particularly in cyclization reactions involving alkynes. pku.edu.cn The synthesis of benzofuranone structures through gold-catalyzed cycloisomerization often begins with the activation of an alkyne moiety by a cationic gold(I) or gold(III) complex. nih.gov

In the case of substituted o-alkynyl phenols, the reaction can proceed to form benzofuran-3(2H)-ones. researchgate.net Mechanistic studies suggest that the process can involve different pathways depending on the gold catalyst's oxidation state and ligands. One proposed mechanism involves the coordination of a π-philic Au(I) catalyst to the alkyne, which facilitates an intramolecular nucleophilic attack by the phenolic oxygen. This 5-endo-dig cyclization leads to the formation of a vinyl-gold intermediate, which upon protonolysis, yields the benzofuranone product.

Computational and experimental studies on related systems, such as the cycloisomerization of bromoallenyl ketones, provide further insight. These investigations reveal that both Au(I) and Au(III) catalysts can activate the substrate by coordinating to the π-system, leading to cyclic zwitterionic intermediates. nih.gov The subsequent reaction pathway, such as a 1,2-hydride or 1,2-bromide migration, can be influenced by the ligands and counterions associated with the gold center. nih.gov For instance, density functional theory (DFT) calculations have shown that counterions can assist in proton transfer steps, thereby controlling the regioselectivity of the reaction. nih.gov

| Catalyst System | Proposed Intermediate | Key Mechanistic Feature | Controlling Factor |

| Au(I) Complexes | Vinyl-gold species, Gold carbenoid | π-activation of alkyne/allene (B1206475) | Ligands and counterions influence regioselectivity. nih.gov |

| Au(III) Complexes | Zwitterionic intermediate | Can also proceed via π-activation, not necessarily oxophilic coordination. nih.gov | The ligand framework can assist in key migration steps (e.g., H-shift). nih.gov |

This table summarizes comparative mechanistic features of Au(I) and Au(III) catalysts in related cycloisomerization reactions, based on findings from DFT and experimental studies.

While many benzofuranone syntheses proceed through ionic pathways, radical mechanisms offer alternative and complementary routes. Radical processes are particularly useful for the construction of sterically demanding structures, such as those containing quaternary carbon centers. researchgate.net The high energy of free radical intermediates can overcome significant steric barriers. researchgate.net

The formation of the benzofuranone skeleton can involve radical cyclization cascades. researchgate.net In these processes, a radical is generated on a side chain attached to a phenolic precursor. This radical can then undergo an intramolecular addition to a π-system, such as an alkyne or alkene, to form the heterocyclic ring.

One strategy for initiating such processes is the use of radical initiators or photoredox catalysis. For instance, ethynylbenziodoxolones (EBXs) have been identified as potent reagents for the alkynylation of radicals. researchgate.net In a hypothetical pathway for benzofuranone synthesis, a radical could be generated on an oxygen-containing precursor, which then cyclizes onto a tethered alkyne. The resulting vinyl radical could be trapped to complete the synthesis. While direct evidence for radical pathways in the synthesis of this compound is not extensively detailed, these general principles of radical chemistry are well-established in the synthesis of related heterocyclic systems. researchgate.netresearchgate.net

A highly effective method for constructing benzofuran-3(2H)-one scaffolds involves a relay catalysis system using rhodium and cobalt. bohrium.comorganic-chemistry.org This approach enables the C–H functionalization of N-aryloxyacetamides and their subsequent annulation with propiolic acids to yield benzofuran-3(2H)-ones with a C2 quaternary center. bohrium.comorganic-chemistry.org

The proposed mechanism for this transformation involves several key steps:

C-H Activation: The reaction is initiated by a Rh(III) catalyst, which directs the chelation-assisted activation of an ortho C–H bond on the aryl group of the N-aryloxyacetamide. nih.gov This step forms a five-membered rhodacycle intermediate. nih.gov

Alkyne Insertion: The coordinated alkyne (from the propiolic acid) then inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: Subsequent reductive elimination from the rhodium center forms the annulated ring system and regenerates a Rh(I) species.

Oxidation and Oxygenation: The role of the cobalt co-catalyst is crucial in the subsequent steps. It is believed to facilitate the oxidation of the annulated intermediate. Crucially, mechanistic experiments have verified that the oxygen atom for the C3 carbonyl group in the final benzofuranone product originates from molecular oxygen (O₂). bohrium.com This suggests the cobalt catalyst is involved in an aerobic oxidation cycle.

This dual catalytic system showcases a sophisticated reaction design where the rhodium catalyst orchestrates the C-H activation and annulation, while the cobalt catalyst manages the final oxidation step, allowing for the efficient construction of the benzofuranone core. bohrium.com

This compound exists predominantly in its keto form. However, like many carbonyl compounds, it can theoretically exist in equilibrium with its enol tautomer, 3-hydroxy-2-(hydroxymethyl)benzofuran. Tautomerism involves the migration of a proton and the shifting of a double bond, and the position of this equilibrium is highly sensitive to environmental factors. frontiersin.org

The stability of tautomers and the position of the equilibrium are influenced by several factors:

Solvent: The equilibrium is strongly dependent on the solvent's polarity and its ability to form hydrogen bonds. frontiersin.org Polar protic solvents can stabilize the more polar tautomer by forming intermolecular hydrogen bonds, which can compete with and disrupt the intramolecular hydrogen bonds that often stabilize enol forms. researchgate.netmdpi.com

Substituents: Electron-donating or withdrawing groups on the aromatic ring can influence the relative acidity of the α-proton and the phenolic proton, thereby shifting the equilibrium.

Aromaticity: In this specific case, the enol form gains a furan-like aromatic system, which provides a significant driving force for enolization. However, this is balanced against the stability of the keto form's carbonyl group. Studies on related polycyclic systems have shown that the keto form can be surprisingly stable, even when it disrupts a larger aromatic system. nih.gov

While the keto form of this compound is the commonly isolated and depicted structure, it is crucial to recognize that the enol tautomer may be present in solution, and its transient formation could be mechanistically significant in certain reactions. frontiersin.org

Oxy-alkynylation reactions are a powerful method for the synthesis of oxygen-containing heterocycles. These reactions involve the simultaneous introduction of an oxygen functionality and an alkyne group across a double or triple bond. In the context of benzofuran (B130515) synthesis, a key mechanistic sequence is the tandem C-H alkynylation followed by an intramolecular oxy-alkynylation. nih.gov

A plausible mechanism, particularly under bimetallic Au-Ag catalysis, has been proposed for the transformation of phenols into 3-alkynyl benzofurans. nih.gov The mechanism outlines the following key steps:

Formation of Active Catalyst: An active heterobimetallic species, such as [Ph₃PAu(I)ClAg(Phen)], is formed in situ.

Oxidative Addition: This complex undergoes oxidative addition with an electrophilic alkyne source to generate an alkynyl gold(III) intermediate.

C-H Alkynylation: This intermediate facilitates the alkynylation of the phenol (B47542) at the ortho position.

Intramolecular Oxyauration: The newly introduced alkyne on the phenol is then activated by a Au(III)-acetylide species. This activation triggers an intramolecular nucleophilic attack from the phenolic oxygen onto the alkyne (oxyauration), forming a vinyl-gold(III) complex.

Reductive Elimination: Finally, reductive elimination from this complex yields the 3-alkynyl benzofuran product and regenerates the active catalyst. nih.gov

This detailed mechanistic understanding highlights the dual role of the gold catalyst in both activating the C-H bond for alkynylation and activating the alkyne for the subsequent cyclization step. nih.gov

Kinetic Analysis of Reaction Rates and Turnover Frequencies

Detailed kinetic studies quantifying reaction rates, rate constants, and turnover frequencies specifically for the synthesis of this compound are not extensively documented in the literature. However, mechanistic investigations often provide qualitative insights into reaction kinetics and identify rate-determining steps through computational analysis.

For instance, DFT studies of gold-catalyzed cycloisomerization reactions have calculated the activation energy barriers for key steps, offering a quantitative basis for comparing the feasibility of different mechanistic pathways. pku.edu.cnnih.gov In the Au-catalyzed cycloisomerization of bromoallenyl ketones, calculations revealed that the 1,2-Br migration pathway has an activation barrier of approximately 13 kcal/mol, indicating it is a kinetically favored process. nih.gov Such computational data serve as a valuable proxy for experimental kinetic analysis, guiding the rational design of catalysts and reaction conditions.

| Reaction Step | System | Calculated Activation Barrier (kcal/mol) | Implication |

| Cope Rearrangement | Gold-Catalyzed Dienediyne Cycloisomerization | Favored over bohrium.comorganic-chemistry.org-hydride shift by 2.3 kcal/mol | This step is kinetically accessible and leads to the key allene intermediate for C-H insertion. pku.edu.cn |

| bohrium.comorganic-chemistry.org-Bromide Migration | Au(I)-Catalyzed Bromoallenyl Ketone Cycloisomerization | ~13 | This migration is kinetically favored over a competing 1,2-hydride shift in the absence of assisting ligands. nih.gov |

| Counterion-Assisted H-Shift | Au(PR₃)L-Catalyzed Bromoallenyl Ketone Cycloisomerization | Becomes the major process | The presence of a suitable counterion (L) dramatically lowers the barrier for the H-shift, changing the product outcome. nih.gov |

This table presents selected calculated activation energy barriers from DFT studies on related gold-catalyzed cyclization reactions, illustrating how computational kinetics inform mechanistic understanding.

Factors influencing reaction rates in these syntheses include catalyst loading, temperature, substrate concentration, and the electronic properties of the substrates and ligands. For catalytic cycles, the turnover frequency (TOF) is determined by the rate of the slowest, or rate-determining, step in the cycle. Identifying this step is a primary goal of both experimental and computational kinetic studies.

Stereochemical Course of Asymmetric Transformations and Chiral Induction

The stereochemical control in the synthesis and transformation of this compound is a critical aspect for its potential applications, particularly in the development of chiral molecules. The creation of the stereocenter at the C2 position with high enantioselectivity is a key challenge that has been addressed through various asymmetric catalytic methods. While specific studies focusing exclusively on this compound are limited, the stereochemical course of transformations for the broader class of 2-substituted benzofuran-3(2H)-ones provides significant insights into the principles of chiral induction for this scaffold.

Asymmetric transformations involving 2-substituted benzofuran-3(2H)-ones often rely on the use of chiral catalysts to control the facial selectivity of the attack of a nucleophile or an electrophile on the benzofuranone core. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A prominent strategy for achieving high enantioselectivity is through asymmetric conjugate additions. In these reactions, the 2-substituted benzofuran-3(2H)-one acts as a pronucleophile. The use of chiral catalysts, such as copper complexes, in the conjugate addition to α,β-unsaturated ketones has been shown to produce Michael addition products with quaternary stereocenters in excellent enantioselectivities, often up to 99% ee. rsc.orgresearchgate.net

Another powerful approach involves organocatalysis. For instance, bifunctional squaramide catalysts have been successfully employed in the Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins. rsc.org These catalysts, through hydrogen bonding interactions, can effectively control the orientation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.

The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the nature of the solvent, and the reaction temperature. The careful optimization of these parameters is crucial for achieving high diastereo- and enantioselectivity.

While direct asymmetric synthesis of this compound is not extensively documented, the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids without racemization suggests that transformations at the 2-position can be conducted while preserving the stereochemical integrity of a pre-existing chiral center. acs.org This opens up possibilities for chiral pool synthesis approaches.

Furthermore, biocatalytic strategies have emerged as a powerful tool for the enantio- and diastereoselective synthesis of related dihydrobenzofuran structures. nih.gov Engineered enzymes can provide a highly controlled chiral environment, leading to exceptional levels of stereoselectivity that are often difficult to achieve with traditional chemical catalysts. Although not yet reported for this compound, this approach holds significant promise for its enantioselective synthesis.

The following tables summarize representative data from studies on asymmetric transformations of 2-substituted benzofuran-3(2H)-ones, illustrating the high levels of stereocontrol that can be achieved.

Table 1: Enantioselective Michael Addition of 2-Substituted Benzofuran-3(2H)-ones to Nitroolefins Catalyzed by a Bifunctional Squaramide Catalyst

| Entry | R-group at C2 | Nitroolefin | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Methyl | β-Nitrostyrene | >95:5 | 98 |

| 2 | Ethyl | β-Nitrostyrene | >95:5 | 99 |

| 3 | Propyl | β-Nitrostyrene | 94:6 | 97 |

| 4 | Methyl | 2-(2-Nitrovinyl)thiophene | 91:9 | 96 |

Table 2: Asymmetric Conjugate Addition of 2-Substituted Benzofuran-3(2H)-ones to α,β-Unsaturated Ketones Catalyzed by Chiral Copper Complexes

| Entry | R-group at C2 | α,β-Unsaturated Ketone | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Phenyl | Chalcone | 92 | 95 |

| 2 | Methyl | Chalcone | 85 | 99 |

| 3 | Ethyl | Benzylideneacetone | 88 | 97 |

| 4 | Phenyl | (E)-1,3-Diphenylprop-2-en-1-one | 95 | 98 |

These examples underscore the feasibility of achieving high levels of chiral induction in reactions involving the benzofuran-3(2H)-one scaffold. The principles demonstrated in these studies with various 2-substituents are expected to be applicable to the asymmetric synthesis and transformations of this compound, paving the way for the development of novel chiral building blocks.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of atomic connectivity can be assembled.

High-Field ¹H NMR Spectroscopic Analysis

High-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 2-(Hydroxymethyl)benzofuran-3(2H)-one, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methine proton at the C2 position, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The aromatic region would typically show a complex multiplet pattern between δ 7.0 and 8.0 ppm, characteristic of a substituted benzene ring. The specific splitting patterns would be dictated by the coupling between adjacent protons (ortho, meta, and para coupling). The proton at C2 (H-2) would likely appear as a multiplet, influenced by the adjacent methylene protons. The two protons of the hydroxymethyl group (-CH₂OH) may be diastereotopic and thus could appear as distinct signals, each coupled to the H-2 proton and potentially to each other. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0-8.0 | m | - |

| H-2 | 4.5-5.0 | m | - |

| -CH₂OH | 3.5-4.0 | m | - |

| -OH | Variable | br s | - |

Note: This table is illustrative as experimental data is not publicly available.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show nine distinct signals, corresponding to each of its carbon atoms.

The carbonyl carbon (C=O) of the furanone ring would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon atom C-2, being attached to an oxygen atom and the hydroxymethyl group, would be found further downfield in the aliphatic region, likely between δ 70-90 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the δ 60-70 ppm range.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190-200 |

| Aromatic-C | 110-160 |

| C-2 | 70-90 |

| -CH₂OH | 60-70 |

Note: This table is illustrative as experimental data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. For instance, it would show correlations between the aromatic protons, as well as between the H-2 proton and the methylene protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for H-2 would correlate with the signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the aromatic protons to the carbonyl carbon and other carbons of the benzofuran (B130515) ring system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A very strong and sharp absorption band around 1700-1720 cm⁻¹ would correspond to the C=O stretching of the ketone in the five-membered ring. The C-O stretching vibrations of the ether and alcohol functionalities would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ range.

Table 3: Hypothetical IR Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C=O (ketone) | 1700-1720 | Strong, Sharp |

| C-O (ether, alcohol) | 1000-1300 | Medium-Strong |

| Aromatic C-H | >3000 | Medium |

| Aromatic C=C | 1450-1600 | Medium-Weak |

Note: This table is illustrative as experimental data is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a molecular formula of C₉H₈O₃, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement with high accuracy (typically to within a few parts per million), which would either confirm or refute the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the structure determined by NMR.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions. However, a comprehensive search of publicly available scientific literature and structural databases, including the Cambridge Structural Database (CSD), reveals that to date, no specific single-crystal X-ray diffraction data for this compound has been deposited or published.

While crystallographic data for structurally related benzofuran derivatives exist, providing insights into the expected bond lengths, angles, and potential hydrogen bonding patterns for this class of compounds, the explicit solid-state structure of this compound remains to be experimentally determined and reported. The successful application of this technique would require the growth of single crystals of sufficient quality, a process that is often empirical and challenging.

Should such crystals be obtained, the resulting data would be presented in a crystallographic information file (CIF), containing detailed information on the crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters. An illustrative table of what such crystallographic data might encompass is provided below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈O₃ |

| Formula Weight | 164.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Chromatographic and Other Spectroscopic Methods for Purity Assessment

Ensuring the purity of a chemical compound is critical for the reliability and reproducibility of scientific experiments. A combination of chromatographic and spectroscopic techniques is typically employed for a thorough purity assessment.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture and quantifying the purity of a substance. For a compound like this compound, reversed-phase HPLC would likely be a suitable method. A typical analysis would involve dissolving the compound in an appropriate solvent and injecting it into an HPLC system equipped with a C18 column. The separation would be achieved using a mobile phase gradient, for instance, of water and acetonitrile, with detection by a UV-Vis spectrophotometer at a wavelength where the compound exhibits strong absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main analyte peak.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for assessing the presence of volatile impurities. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data for the eluted components, aiding in their identification.

While specific, validated analytical methods for the routine purity determination of this compound are not widely published, the general principles of these chromatographic techniques are readily applicable. A summary of typical parameters for these methods is presented in the table below.

Table 2: Typical Chromatographic Conditions for Purity Assessment

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Injection Volume | 10 µL | |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

Other Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is not only crucial for structural elucidation but also serves as an excellent method for assessing purity. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample by integrating the signals of the analyte against a certified internal standard.

Similarly, elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. A close correlation between the experimentally determined percentages and the theoretical values calculated from the molecular formula (C₉H₈O₃) is a strong indicator of high purity.

Computational and Theoretical Investigations of 2 Hydroxymethyl Benzofuran 3 2h One

Quantum Chemical Calculations for Electronic Structure, Geometry, and Stability

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(Hydroxymethyl)benzofuran-3(2H)-one. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, offer a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of benzofuran (B130515) derivatives due to its balance of accuracy and computational efficiency. semanticscholar.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and determine its electronic properties. semanticscholar.org

These studies typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.82 |

| Energy Gap (eV) | 4.63 |

| Ionization Potential (eV) | 6.45 |

| Electron Affinity (eV) | 1.82 |

| Electronegativity (χ) | 4.135 |

| Chemical Hardness (η) | 2.315 |

| Chemical Softness (S) | 0.216 |

| Electrophilicity Index (ω) | 3.69 |

Note: The data in this table is illustrative and based on typical values for similar benzofuranone structures.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide another layer of understanding of the electronic structure of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can be employed to obtain highly accurate energies and wavefunctions. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking results and for systems where electron correlation effects are particularly important. For related benzofuran systems, ab initio calculations have been used to refine geometric parameters and predict spectroscopic properties with high accuracy.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl group at the C2 position of this compound makes conformational analysis a key aspect of its theoretical investigation. A potential energy surface (PES) is a conceptual tool that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgmuni.cz By mapping the PES, researchers can identify the most stable conformations (energy minima) and the transition states that connect them. libretexts.orgmuni.cz

For this compound, the dihedral angle involving the C2-C(hydroxymethyl)-O-H bond is a critical coordinate. By systematically varying this angle and calculating the corresponding energy, a potential energy curve can be generated, revealing the rotational barriers and the preferred orientations of the hydroxymethyl group. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. The PES concept is a cornerstone of computational chemistry as it allows for the theoretical exploration of a molecule's properties and reaction pathways. muni.cz

Prediction of Reactivity and Selectivity in Chemical Reactions

Computational methods are powerful in predicting the reactivity and selectivity of chemical reactions involving this compound. This is achieved through the calculation of various reactivity descriptors.

Global reactivity indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general measure of a molecule's reactivity. semanticscholar.org The electrophilicity index (ω), for instance, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. semanticscholar.org Other important global indices include chemical hardness (η) and chemical potential (μ), which are related to the molecule's stability and tendency to exchange electrons with its surroundings.

Table 2: Global Reactivity Indices for this compound

| Index | Formula | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.135 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.315 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.69 eV |

Note: The data in this table is illustrative and based on typical values for similar benzofuranone structures.

While global indices describe the reactivity of the molecule as a whole, Fukui functions and Parr functions provide information about the reactivity of individual atomic sites within the molecule. These local reactivity descriptors are essential for predicting the regioselectivity of chemical reactions.

The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. By calculating the condensed Fukui functions for each atom, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack.

f+(r): Indicates susceptibility to nucleophilic attack.

f-(r): Indicates susceptibility to electrophilic attack.

f0(r): Indicates susceptibility to radical attack.

The Parr functions provide a more refined tool for predicting site selectivity by considering the spin density distribution. For this compound, these calculations would likely indicate that the carbonyl carbon (C3) is a primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic substitution.

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ | f- | f0 |

| C2 | 0.08 | 0.05 | 0.065 |

| C3 | 0.25 | 0.02 | 0.135 |

| O (carbonyl) | 0.15 | 0.10 | 0.125 |

| C4 | 0.03 | 0.12 | 0.075 |

| C7a | 0.06 | 0.09 | 0.075 |

Note: The data in this table is illustrative and represents a hypothetical outcome of such a calculation, highlighting expected trends in reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that is used to explain and predict the reactivity of chemical species. wikipedia.orgpku.edu.cnwpmucdn.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles. The distribution of the HOMO and LUMO across the molecule's framework indicates the likely sites for electrophilic and nucleophilic attack, respectively. Computational methods, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the energies of these frontier orbitals. semanticscholar.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This makes the molecule more polarizable and more willing to engage in chemical reactions. In the case of this compound, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (carbonyl group) functionalities influences the energies and distributions of the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.72 |

| HOMO-LUMO Energy Gap (ΔE) | 5.13 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, these models can provide a step-by-step description of bond-breaking and bond-forming processes, as well as the associated energy changes.

Techniques such as DFT are used to map the potential energy surface of a reaction. By locating the stationary points—reactants, products, intermediates, and transition states—a comprehensive reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

For instance, the reactivity of the carbonyl group in this compound towards a nucleophile can be modeled. The calculations would reveal the geometry of the transition state, showing the partial formation of a new bond with the nucleophile and the simultaneous rehybridization of the carbonyl carbon. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of the reaction under specific conditions.

Furthermore, computational models can elucidate the role of catalysts or solvents in the reaction mechanism. By including these components in the calculations, their influence on the stability of intermediates and the energy of transition states can be quantified, providing a more accurate representation of the reaction as it occurs in a real-world setting.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a reliable means of predicting the spectroscopic properties of molecules, which can be invaluable for the identification and structural elucidation of compounds like this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. semanticscholar.orgnih.gov

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. semanticscholar.org These calculations provide theoretical values for the resonance of each nucleus (e.g., ¹H and ¹³C) in the molecule, which can then be correlated with experimental spectra.

Similarly, the vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an IR spectrum. Theoretical IR spectra can aid in the assignment of experimental bands to specific vibrational modes of the molecule, such as the stretching of the carbonyl group or the O-H bond of the hydroxymethyl substituent.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | 198.5 | CH | 4.85 |

| C-O (ring) | 121.3 | CH₂ | 3.90, 3.75 |

| CH | 85.2 | OH | 3.20 |

| CH₂ | 65.4 | Aromatic H | 7.20 - 7.80 |

Note: The values in this table are hypothetical and based on typical chemical shifts for similar functional groups in related benzofuranone structures. They serve as an illustrative example of the data that would be generated from computational predictions.

Table 3: Predicted Major IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Hydroxymethyl) | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2920 |

| C=O Stretch (Ketone) | 1710 |

| C=C Stretch (Aromatic) | 1600, 1480 |

| C-O Stretch (Ether and Alcohol) | 1250, 1050 |

Note: These predicted frequencies are illustrative and are based on characteristic absorption regions for the functional groups present in the molecule.

Synthetic Utility and Application As Building Blocks in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of More Complex Heterocyclic Systems

The strategic placement of a hydroxymethyl group at the C2 position of the benzofuran-3(2H)-one core provides a chemical handle for elaboration into more complex heterocyclic frameworks. While specific, direct examples of 2-(Hydroxymethyl)benzofuran-3(2H)-one being used to synthesize fused or spirocyclic heterocyclic systems are not extensively documented in readily available literature, the inherent reactivity of the hydroxyl group suggests several potential synthetic pathways.

The hydroxyl moiety can be readily converted into a better leaving group, such as a tosylate or mesylate, or transformed into a halide. This activation would facilitate intramolecular or intermolecular nucleophilic substitution reactions. For instance, reaction with a binucleophilic species could lead to the formation of a new fused heterocyclic ring.

Furthermore, the hydroxyl group can participate in cyclization reactions. For example, under appropriate conditions, it could react with an adjacent functional group on the benzene (B151609) ring or a substituent introduced at the nitrogen in a related indolinone system to form a new ring. The oxidation of the hydroxymethyl group to an aldehyde would also open up a plethora of subsequent reactions, including condensations and cycloadditions, to build more elaborate structures.

While the broader benzofuran (B130515) scaffold is widely recognized as a privileged structure in medicinal chemistry and a building block for diverse heterocyclic compounds, the specific application of this compound as a starting material for complex heterocyclic synthesis remains an area with underexplored potential. rsc.orgnih.gov

Precursor for the Development of New Synthetic Methodologies

The development of novel synthetic methodologies often relies on the use of unique starting materials that can undergo previously unexplored transformations. This compound, with its combination of a lactone, a hydroxyl group, and an aromatic ring, could serve as a testbed for new synthetic strategies.

For example, the development of new catalytic systems for asymmetric transformations could utilize this molecule as a substrate. The stereocenter at the C2 position makes it an interesting candidate for methodologies focused on controlling stereochemistry. New methods for C-H activation, for instance, could be applied to the aromatic ring, with the hydroxymethyl group potentially acting as a directing group.

However, a review of the current literature does not reveal specific instances where this compound has been the central molecule for the development of a fundamentally new synthetic methodology. The focus has largely been on the synthesis of the benzofuran-3(2H)-one core itself, employing various strategies such as the cyclization of α-phenoxy-ω-diazo ketones or intramolecular cyclization of 2-alkoxycarbonyl-2-halodiazoacetophenones. organic-chemistry.org

Scaffold for Structural Diversification in Medicinal Chemistry Research

The benzofuran and dihydrobenzofuran cores are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.gov The this compound scaffold provides a solid foundation for the generation of molecular libraries for drug discovery programs.

The primary point of diversification on this scaffold is the hydroxyl group. This functional group can be readily derivatized through esterification or etherification with a wide array of building blocks to introduce diverse side chains. These modifications can significantly alter the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological activity.

Below is a hypothetical table illustrating how the this compound scaffold could be diversified.

| Entry | Reagent/Reaction | Resulting Functional Group | Potential for Further Diversification |

| 1 | Acyl Chloride/Esterification | Ester | Variation of the R group of the acyl chloride |

| 2 | Alkyl Halide/Williamson Ether Synthesis | Ether | Variation of the R group of the alkyl halide |

| 3 | Oxidation (e.g., PCC, Swern) | Aldehyde | Wittig reaction, Grignard addition, reductive amination |

| 4 | Tosyl Chloride/Tosylation | Tosylate | Nucleophilic substitution with various nucleophiles |

While the general principle of using privileged scaffolds for library synthesis is well-established for benzofurans, specific and extensive libraries reported in the literature originating from this compound are not readily found. researchgate.net

Emerging Research Avenues and Future Outlook in 2 Hydroxymethyl Benzofuran 3 2h One Chemistry

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. For the synthesis of the benzofuranone core, this involves minimizing waste, reducing energy consumption, and using less hazardous materials. Several promising avenues are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net A method for the synthesis of benzofuran-3(2H)-ones using microwave conditions has been developed, providing rapid access to these important dihydrobenzofuranones in moderate yields (43% to 58%). researchgate.net This technique significantly reduces reaction times compared to conventional heating, contributing to energy efficiency.

Visible-Light-Mediated Catalysis: Harnessing the energy of visible light to drive chemical reactions is a key area of sustainable chemistry. nih.gov Photochemical reactions offer a metal-free, mild approach to constructing benzofuran (B130515) rings. nih.gov For instance, catalyst-free methods promoted by visible light have been developed for synthesizing benzofuran heterocycles from precursors like disulfides and enynes, proceeding through radical intermediates. nih.gov These methods avoid the need for transition metal catalysts, which can be costly and toxic.

Electrosynthesis: Electrochemical methods provide a clean way to conduct oxidation and reduction reactions without the need for chemical reagents. vapourtec.com The electrosynthesis of benzofuran derivatives has been demonstrated as a non-catalyst, fast, and simple green method. jbiochemtech.com These reactions can often be performed in aqueous solutions at room temperature using simple carbon electrodes, generating minimal waste and avoiding toxic solvents. jbiochemtech.com

These greener approaches represent a significant step forward in the sustainable production of benzofuranone derivatives.

| Green Synthetic Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, increased energy efficiency. researchgate.net |

| Visible-Light Photochemistry | Driven by light energy, often catalyst-free. | Mild reaction conditions, avoids toxic metal catalysts, high selectivity. nih.govnih.gov |

| Electrosynthesis | Uses electric current to drive reactions. | Avoids chemical oxidants/reductants, often performed in aqueous media, minimal waste. vapourtec.comjbiochemtech.com |

Exploration of Novel Catalytic Systems and Reaction Pathways

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Research into novel catalysts for benzofuranone synthesis is focused on transition metals, acid catalysis, and innovative catalyst-free systems.

Transition-Metal Catalysis: Transition metals like palladium, copper, rhodium, and gold are highly versatile catalysts for forming the benzofuranone core. acs.orgresearchgate.net

Palladium and Copper: Bimetallic systems using both palladium and copper have been employed in Sonogashira coupling reactions followed by intramolecular cyclization to yield benzofuran derivatives. acs.org

Rhodium and Cobalt: Relay catalysis involving both rhodium and cobalt can achieve C-H functionalization and annulation to build the benzofuran-3(2H)-one scaffold with a quaternary carbon center. organic-chemistry.org

Gold: Gold(I) catalysts have been used for the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones. researchgate.net

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for benzofuranone synthesis. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes can be optimized using a combination of a Lewis acid like AlCl₃ and a Brønsted acid like trifluoroacetic acid (TFA) to significantly increase the rate of benzofuranone production. oregonstate.edu Acetic acid has also been used as a simple and effective catalyst in one-pot protocols. nih.gov

Catalyst-Free Synthesis: Driven by the need for cost-effective and environmentally benign processes, catalyst-free reactions are gaining traction. nih.gov One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through nucleophilic addition and subsequent cyclization to form the aromatic benzofuran ring without the need for a catalyst. nih.gov

| Catalytic System | Example Reaction |

| Transition Metals (Pd, Cu, Rh, Au) | Intramolecular Heck reactions, Sonogashira coupling, C-H functionalization, cycloisomerization. acs.orgresearchgate.net |

| Brønsted and Lewis Acids (TFA, AlCl₃) | Cyclization of substituted phenols derived from 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu |

| Catalyst-Free Systems | Reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. pharmoutsourcing.com

For the synthesis of benzofuranones, a sequential continuous-flow system has been successfully developed to produce 3-aryl derivatives. nih.gov This system utilizes a heterogeneous catalyst, Amberlyst-15H, for both an initial cyclocondensation and a subsequent Friedel-Crafts alkylation. The catalyst demonstrated a long lifetime and could be reused over multiple runs without deactivation, highlighting the efficiency and sustainability of the process. nih.gov The two-step synthesis of the commercial antioxidant Irganox HP-136 was achieved in an impressive 88% yield using this flow system. nih.gov

The integration of flow technology with other green methods like photochemistry and electrochemistry is particularly promising. vapourtec.comrsc.org Flow photoreactors allow for uniform irradiation of the reaction mixture, overcoming limitations of batch reactors and enabling higher substrate concentrations. youtube.com Similarly, flow electrochemistry benefits from enhanced mass transport in microreactors, leading to faster and more efficient reactions. vapourtec.com The application of these continuous processing techniques to the synthesis of 2-(hydroxymethyl)benzofuran-3(2H)-one could lead to safer, more efficient, and scalable manufacturing processes. pharmoutsourcing.com

Integration of Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

The design of a synthetic route is a complex task that has traditionally relied on the intuition and experience of chemists. The emergence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process.

Reaction Prediction and Optimization: Beyond route design, AI can predict the outcomes of unknown reactions, including identifying potential side products and impurities. oregonstate.edu By inputting reactants, reagents, and solvents, an AI model can predict the major product as well as a plausible set of by-products. oregonstate.edu This predictive power is invaluable for optimizing reaction conditions to maximize yield and minimize difficult-to-remove impurities, accelerating the process of chemical development. oregonstate.edu

For a target like this compound, these AI tools could be used to:

Discover entirely new synthetic pathways that are shorter, higher-yielding, or more sustainable.

Predict the most effective catalyst and reaction conditions for a given transformation.

Identify potential impurities in a synthetic route, enabling better purification strategies and ensuring higher product quality.

| AI/ML Application | Function | Potential Impact on Synthesis |

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. | Discovery of novel, more efficient, and greener synthetic pathways. nih.gov |

| Reaction Outcome Prediction | Predicts the products and by-products of a chemical reaction. | Faster optimization of reaction conditions, improved yield, and purity. oregonstate.edu |

| Impurity Propagation Tracking | Predicts how impurities from starting materials or previous steps carry through a multi-step synthesis. | Enhanced risk assessment of raw materials and more robust process development. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Hydroxymethyl)benzofuran-3(2H)-one derivatives, and how are reaction conditions optimized?

- The compound is synthesized via condensation of benzofuran-3(2H)-one with aldehydes, often catalyzed by morpholine acetate or pybox-copper complexes. For example, pybox-copper catalysts enable diastereo- and enantioselective synthesis of 2,2-disubstituted derivatives, achieving >90% enantiomeric excess (ee) under mild conditions (40°C, 24h). Optimization involves solvent selection (e.g., dichloromethane), catalyst loading (5–10 mol%), and substrate ratios (1:1.2 benzofuran-3(2H)-one to propargyl acetate) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound derivatives?

- Key techniques include:

- IR spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., benzylidene protons at δ 7.2–8.1 ppm).

- LCMS/HRMS : Confirms molecular ion peaks (e.g., m/z 320 [M+H]⁺ for bromothiophene derivatives) and purity.

- X-ray crystallography : Resolves stereochemistry in enantioselective products .

Q. How are antimicrobial activities of benzofuran-3(2H)-one derivatives evaluated in preliminary screens?

- Standard protocols involve:

- Broth microdilution : Determines minimal inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Agar diffusion : Measures zone of inhibition (mm) for fungal strains (e.g., C. albicans).

- Substitutions like bromothiophene or pyrazole moieties enhance activity, with MIC values ranging from 0.5–2.0 mg/mL .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors influence stereochemical outcomes?

- Chiral pybox-copper catalysts induce enantioselectivity via propargyl acetate addition. Key factors:

- Ligand chirality : (S)-pybox ligands yield (R)-configured products.

- Solvent polarity : Non-polar solvents (toluene) improve ee (up to 95%).

- Post-synthetic modifications : Terminal alkynes are oxidized to methyl ketones without racemization, preserving ee .

Q. What mechanistic insights explain the anti-cancer activity of benzofuran-3(2H)-one derivatives?

- Aurones like (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (3e) inhibit breast cancer cells (MCF-7, MDA-MB-231) via:

- Cell cycle arrest : G0/G1 phase blockade (flow cytometry, propidium iodide staining).

- Apoptosis induction : Mitochondrial membrane potential loss (JC-1 assay) and chromatin condensation (Hoechst staining).

- Dose-dependent cytotoxicity : IC₅₀ values of 10–20 μM after 48h treatment .

Q. How do computational studies guide structure-activity relationship (SAR) analysis for pancreatic lipase inhibition?

- Molecular docking (AutoDock Vina) identifies binding interactions between (Z)-5-chloro-2-(4-methoxyphenyl) derivatives and lipase active sites. Key features:

- Hydrogen bonding : Between carbonyl groups and Ser152/His263 residues.

- Hydrophobic interactions : Arylidene substituents occupy hydrophobic pockets.

- Covalent bonding potential : Thiourea analogs form disulfide bridges with Cys238 .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?

- Standardization : Use consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay protocols (MTT vs. SRB).

- Solubility controls : Verify compound solubility in DMSO/PBS to avoid false negatives.

- Metabolic interference : Account for cytochrome P450 interactions via liver microsome assays.

- Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) .

Methodological Notes

- Synthetic Reproducibility : Catalyst purity (e.g., Cu(OTf)₂) and inert atmospheres (N₂/Ar) are critical for enantioselective reactions .

- Biological Assay Pitfalls : Aurone photoisomerization (Z→E) under UV light may skew activity results; store compounds in amber vials .

- Data Reporting : Include Rf values (TLC), melting points, and spectral databases (e.g., SDBS) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.